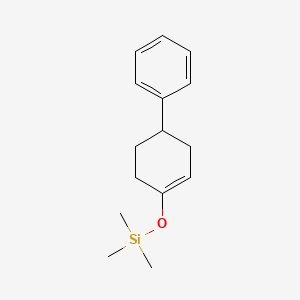
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene
描述
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is an organosilicon compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene typically involves the reaction of 4-phenylcyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with trimethylsilyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise control of temperature and pressure to achieve the desired outcome.
化学反应分析
Types of Reactions
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylcyclohexanone or phenylcyclohexanol.
Reduction: Phenylcyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
科学研究应用
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Catalysis: The compound is studied for its role in catalytic reactions, particularly in the formation of carbon-carbon bonds.
作用机制
The mechanism of action of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyloxy group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of new bonds. The phenyl group contributes to the compound’s stability and influences its reactivity through electronic effects.
相似化合物的比较
Similar Compounds
- 1-Phenyl-1-trimethylsiloxyethylene
- 1-Trimethylsiloxycyclopentene
- Trimethylsiloxy-1-cyclohexene
Uniqueness
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is unique due to the combination of a phenyl group and a trimethylsilyloxy group on a cyclohexene ring. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specific synthetic and industrial processes.
属性
分子式 |
C15H22OSi |
|---|---|
分子量 |
246.42 g/mol |
IUPAC 名称 |
trimethyl-(4-phenylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3 |
InChI 键 |
PHEOJPAYHOJPBN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
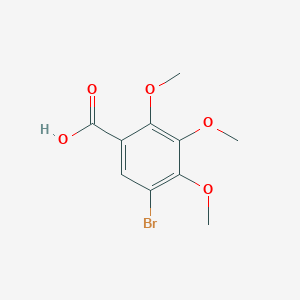
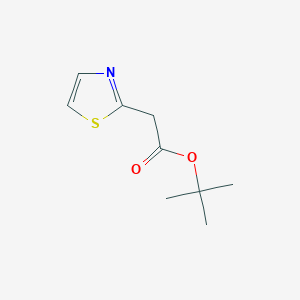
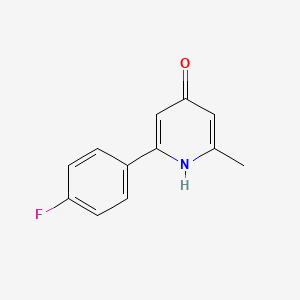

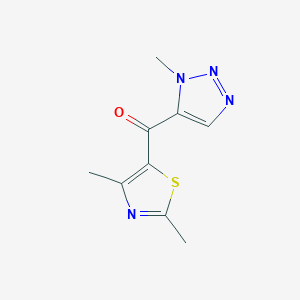

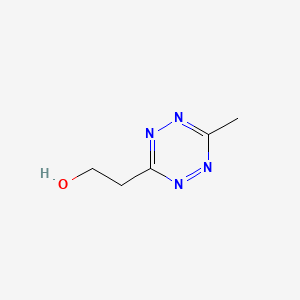
![6-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8617577.png)

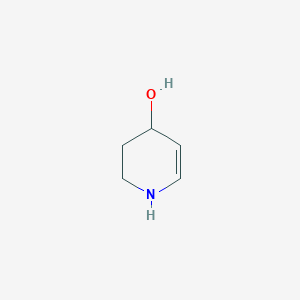
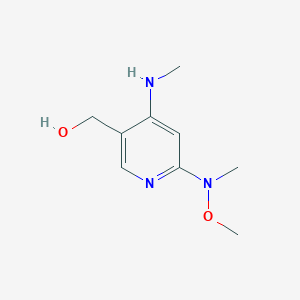

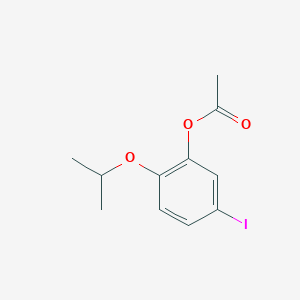
![methyl 3-[5-[(3S)-dithiolan-3-yl]pentanoylamino]propanoate](/img/structure/B8617618.png)
